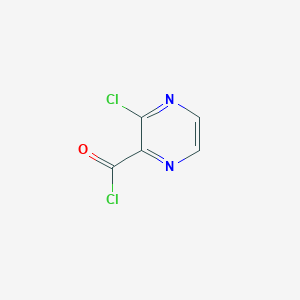

3-Chloropyrazine-2-carbonyl chloride

Vue d'ensemble

Description

3-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloropyrazine-2-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of pyrazine-2-carbonyl chloride. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the reaction of 3-chloropyrazine-2-carboxylic acid with oxalyl chloride (COCl)2 in the presence of a catalytic amount of dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloropyrazine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloropyrazine-2-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazides.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Oxalyl Chloride (COCl)2: Used for converting carboxylic acids to acyl chlorides.

Dimethylformamide (DMF): Acts as a catalyst in some reactions.

Major Products Formed

3-Chloropyrazine-2-carboxylic acid: Formed through hydrolysis.

Amides and Esters: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Antimycobacterial Activity

Research has demonstrated that derivatives of 3-chloropyrazine-2-carbonyl chloride exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study reported that certain N-benzyl derivatives prepared from this compound showed Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL against M. tuberculosis H37Rv . This highlights the potential of these compounds in developing new treatments for tuberculosis.

Antifungal Activity

The compound has also been explored for its antifungal properties. Derivatives such as pyraziflumid, which incorporates a pyrazine-2-carboxamide structure, have been reported to exhibit high efficacy against various fungal pathogens, including those causing wheat brown rust and cucumber gray mold . The substituent effects on the pyrazine ring significantly influence the biological activity, with certain modifications leading to enhanced fungicidal properties.

Drug Development

This compound serves as a key intermediate in the synthesis of several pharmacologically active compounds. For instance, it has been utilized in synthesizing cathepsin C inhibitors, which are potential therapeutic agents for treating various diseases . The versatility of this compound allows for the development of a broad range of bioactive molecules through strategic modifications.

Data Tables

Case Study 1: Antimycobacterial Screening

A series of substituted N-benzylpyrazine-2-carboxamide derivatives were synthesized from this compound and screened for antimycobacterial activity. Among them, compounds with specific substitutions showed remarkable potency against M. tuberculosis, indicating that structural modifications can lead to significant improvements in activity .

Case Study 2: Fungicidal Efficacy

In another study focusing on agricultural applications, the fungicidal efficacy of pyraziflumid was evaluated against various plant diseases. The results indicated that certain substitutions on the pyrazine ring dramatically enhanced activity against pathogens such as Botrytis cinerea and Puccinia triticina, showcasing the compound's potential as a novel fungicide .

Mécanisme D'action

The mechanism of action of 3-chloropyrazine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form amides, esters, and other derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloropyrazine-2-carboxylic acid: Similar in structure but lacks the carbonyl chloride group.

Pyrazine-2-carbonyl chloride: Similar but without the chlorine atom on the pyrazine ring.

Uniqueness

3-Chloropyrazine-2-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the pyrazine ring. This dual functionality makes it highly reactive and versatile in chemical synthesis .

Activité Biologique

3-Chloropyrazine-2-carbonyl chloride (CHClNO) is a chemical compound classified as an acyl chloride, notable for its reactive carbonyl group. This compound is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This article explores the biological activity of this compound, including its mechanisms of action, derivatives, and relevant case studies.

This compound features a pyrazine ring, which contributes to its reactivity and biological activity. The presence of the carbonyl chloride functional group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile compound in synthetic chemistry.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as potential pharmaceutical agents. Notably, these derivatives have been studied for their inhibitory effects on various enzymes and their antimicrobial properties.

- Enzyme Inhibition : Compounds derived from this compound have shown inhibitory effects on enzymes such as cathepsin C, which is implicated in various diseases characterized by insufficient mucosal hydration. These interactions suggest potential therapeutic applications in treating conditions related to enzyme dysregulation.

- Antimicrobial Activity : Several studies have demonstrated that derivatives possess antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. For example, specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

Study on Antimycobacterial Activity

A significant study synthesized a series of 3-benzylaminopyrazine-2-carboxamides from this compound. The most promising compound displayed an MIC of 6 µM against Mycobacterium tuberculosis, indicating strong antimycobacterial activity .

| Compound | MIC (µM) | Cytotoxicity (IC µM) |

|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | ≥250 |

| Isoniazid | 3 | - |

This study highlights the potential of modifying the pyrazine structure to enhance biological activity while maintaining low toxicity.

Synthesis and Evaluation of Derivatives

Another research effort focused on synthesizing novel derivatives based on the core structure of this compound. The evaluation included testing for antibacterial and antifungal activities against clinical strains. The findings indicated moderate antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, with no significant antifungal effects observed .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloropyrazine-2-carboxylic Acid | Contains a carboxylic acid group | Less reactive than carbonyl chlorides |

| 3-Chloropyrazine-2-carbonitrile | Contains a nitrile group | More stable but less versatile |

| 6-Chloropyrazine-2-carbonyl Chloride | Similar structure but different positioning | Different reactivity profile |

The unique reactivity of this compound allows for diverse synthetic pathways not readily accessible with other similar compounds, underscoring its significance in drug discovery and development.

Propriétés

IUPAC Name |

3-chloropyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRNPLQGJAAIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576218 | |

| Record name | 3-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90361-99-2 | |

| Record name | 3-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.